

A Comparative Guide to the Analytical Methods for ortho-Gliclazide

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For researchers, scientists, and drug development professionals, the accurate and precise quantification of impurities in active pharmaceutical ingredients (APIs) is paramount to ensuring the safety and efficacy of medications. This guide provides a detailed comparison of the analytical methods for ortho-Gliclazide, a known impurity of the anti-diabetic drug Gliclazide, with alternative analytical techniques. The information presented herein is supported by experimental data to aid in the selection of the most suitable analytical methodology.

Accuracy and Precision: A Comparative Analysis

The accuracy of an analytical method refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among a series of measurements. Both are critical parameters in method validation. The following tables summarize the accuracy and precision data for a High-Performance Liquid Chromatography (HPLC) method specifically validated for the determination of ortho-Gliclazide (also referred to as Gliclazide Impurity F) and compares it with a typical HPLC and a UV Spectrophotometric method for the analysis of the parent drug, Gliclazide.

Table 1: Comparison of Accuracy Data for Analytical Methods



Analytical Method	Analyte	Concentration Level	Mean Recovery (%)	Acceptance Criteria (%)
HPLC	ortho-Gliclazide (Impurity F)	Spiked Samples	Not explicitly stated, but method validated as accurate[1][2]	Within limits as per ICH guidelines[1][2]
RP-HPLC	Gliclazide	50%	99.85[3]	Not specified
100%	99.95[3]			
150%	100.05[3]	_		
RP-HPLC	Gliclazide	- 50 μg/mL	99.8[4]	Not specified
100 μg/mL	99.9[4]			
150 μg/mL	100.1[4]			
RP-HPLC	Gliclazide	80%	99.6[5]	Not specified
100%	99.8[5]			
120%	99.7[5]	_		
UV Spectrophotomet ry	Gliclazide	80%	99.25[6]	Not specified
100%	99.50[6]			
120%	99.75[6]	_		

Table 2: Comparison of Precision Data for Analytical Methods



Analytical Method	Analyte	Precision Type	% Relative Standard Deviation (% RSD)	Acceptance Criteria (% RSD)
HPLC	ortho-Gliclazide (Impurity F)	Not specified	Validated as precise[1][2]	NMT 2.0
RP-HPLC	Gliclazide	Intraday	1.31[3]	< 2
Interday	1.36[3]	< 2		
RP-HPLC	Gliclazide	Intraday	0.01[4]	< 2
RP-HPLC	Gliclazide	Intraday	0.03[7]	NMT 2.0
System Precision	0.01[7]	NMT 2.0		
UV Spectrophotomet ry	Gliclazide	Intraday	0.74[6]	< 2
Interday	0.95[6]	< 2		

Experimental Protocols

A detailed methodology is crucial for the replication and validation of analytical methods. Below are the experimental protocols for the HPLC analysis of ortho-Gliclazide and a comparative UV Spectrophotometric method for Gliclazide.

High-Performance Liquid Chromatography (HPLC) for ortho-Gliclazide (Impurity F)

This method is designed for the determination of Gliclazide and its related substances, including ortho-Gliclazide.

- Instrumentation: A High-Performance Liquid Chromatograph equipped with a UV detector.
- Column: LiChroCART Superspher RP-8 column (250 mm × 4.0 mm, 5 μm).[1][2]



Mobile Phase: A mixture of acetonitrile and water (450:550 v/v).[1][2]

• Flow Rate: 1.0 mL/min.

• Detection Wavelength: 235 nm.[1][2]

Injection Volume: 20 μL.

Standard and Sample Preparation:

- Impurity-F Standard Stock Solution: Accurately weigh and dissolve about 20 mg of ortho-Gliclazide (Impurity-F) reference standard in 45 mL of acetonitrile in a 100 mL volumetric flask and dilute with Milli-Q water to the mark.
- Gliclazide Standard Stock Solution: Accurately weigh and dissolve about 10 mg of Gliclazide reference standard in 45 mL of acetonitrile in a 100 mL volumetric flask and dilute with Milli-Q water to the mark.
- Spiked Solution: Accurately weigh about 100 mg of Gliclazide standard and transfer to a 100 mL volumetric flask. Add 1 mL of the Impurity-F standard stock solution. Dissolve the contents in 45 mL of acetonitrile and dilute to volume with Milli-Q water.
- Validation Parameters: The method was validated according to USP and ICH guidelines for accuracy, precision, linearity, specificity, robustness, limit of detection (LOD), and limit of quantification (LOQ). The LOD and LOQ for Impurity-F were found to be 0.003% and 0.01%, respectively.[1][2]

UV Spectrophotometry for Gliclazide

This method is a simpler, alternative technique for the quantification of Gliclazide in bulk and tablet dosage forms.

Instrumentation: A UV-Visible Spectrophotometer.

Solvent: Methanol.[6]

• Determination of λ max: A standard solution of Gliclazide (10 μ g/mL) is scanned in the UV region (200-400 nm) to determine the wavelength of maximum absorbance (λ max), which

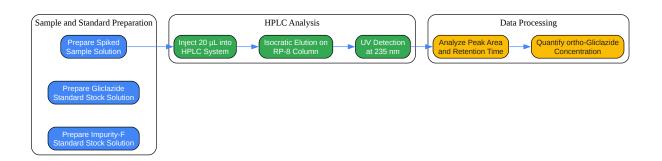


was found to be 232 nm.[6]

- Standard Solution Preparation: Accurately weigh 5 mg of Gliclazide and dissolve it in 10 mL of methanol in a 50 mL volumetric flask. The volume is then made up to the mark with distilled water to obtain a stock solution of 100 μg/mL.[6]
- Calibration Curve: A series of dilutions in the concentration range of 2-20 µg/mL are prepared from the stock solution, and their absorbance is measured at 232 nm. A calibration curve of absorbance versus concentration is then plotted.[6]
- Validation Parameters: The method was validated for linearity, precision, accuracy, robustness, ruggedness, LOD, and LOQ. The LOD and LOQ for Gliclazide were found to be 0.16 μg/mL and 0.50 μg/mL, respectively.[6]

Visualizing the Workflow

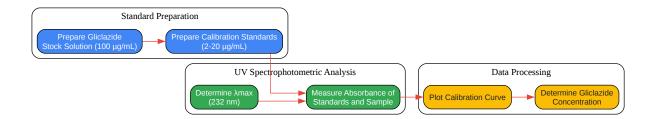
To better understand the experimental processes, the following diagrams, created using the DOT language, illustrate the workflows for the HPLC analysis of ortho-Gliclazide and the UV Spectrophotometric analysis of Gliclazide.



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Caption: Experimental workflow for the HPLC analysis of ortho-Gliclazide.





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Caption: Experimental workflow for the UV Spectrophotometric analysis of Gliclazide.

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